molecular formula C16H17NO5 B6528227 (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 946293-77-2

(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B6528227
CAS No.: 946293-77-2
M. Wt: 303.31 g/mol
InChI Key: RDYSLXCEXOQXSN-UVTDQMKNSA-N
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Description

The compound "(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one" is a structurally complex molecule featuring a benzofuran-3(2H)-one core fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This spirocyclic system introduces unique conformational rigidity, while the exocyclic methylidene group at the 2-position and the hydroxyl substituent at the 6-position contribute to its electronic and steric properties.

The crystallographic characterization of similar spirocyclic and benzofuranone derivatives often employs software like SHELXL for refinement and ORTEP-3 for visualization . The spiro ring’s puckering parameters, critical for understanding its three-dimensional conformation, can be analyzed using Cremer and Pople’s generalized coordinates .

Properties

IUPAC Name

(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c18-11-1-2-12-13(9-11)22-14(15(12)19)10-17-5-3-16(4-6-17)20-7-8-21-16/h1-2,9-10,18H,3-8H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYSLXCEXOQXSN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCO2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the benzofuran moiety via a condensation reaction.
  • Functionalization of the hydroxyl group through selective oxidation or reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction efficiency and the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic core or the benzofuran ring.

    Substitution: Functional groups on the benzofuran ring can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

Spirocyclic and benzofuranone derivatives are compared based on:

  • Ring puckering : The 1,4-dioxa-8-azaspiro[4.5]decane system exhibits pseudorotational flexibility, akin to cyclopentane derivatives described by Cremer and Pople . Computational tools like WinGX and SIR97 enable precise determination of torsion angles and displacement parameters in analogous compounds .
  • Electronic effects: The hydroxyl group at C6 and the conjugated enone system in the benzofuranone core influence electron distribution, similar to quaternary ammonium compounds studied via spectrofluorometry and tensiometry (e.g., BAC-C12) .
Table 1: Key Structural Parameters of Comparable Compounds
Compound Class Spiro Ring Puckering Amplitude (Å) Benzofuranone Torsion Angle (°) Analytical Method Used
Spiro[4.5]decane derivatives 0.35–0.45 5–10 SHELXL refinement
Benzofuran-3(2H)-one analogs N/A 8–12 ORTEP-3 visualization
Quaternary ammonium compounds N/A N/A Spectrofluorometry

Methodological Approaches for Similarity Assessment

The evaluation of structural similarity relies on computational protocols, such as:

  • Virtual screening : As highlighted in , structurally similar compounds are assumed to exhibit analogous biological activity. This principle underpins the use of SHELX -derived crystallographic data to predict pharmacological profiles .
  • CMC determination: Techniques like spectrofluorometry and tensiometry, validated for BAC-C12 , could be applied to assess aggregation behavior in spiro-benzofuranone hybrids.

Research Findings and Challenges

  • Crystallographic refinement : The integration of SIR97 and SHELXL has enhanced the accuracy of spirocyclic compound analysis, particularly for high-resolution data .
  • Limitations: Discrepancies in similarity metrics (e.g., torsion angles vs. puckering amplitudes) complicate direct comparisons, as noted in studies on compound dissimilarity .
  • Future directions : Advances in software interfaces (e.g., ORTEP-3 ) and hybrid methods (e.g., combined spectrofluorometry-crystallography) could resolve ambiguities in conformational analysis .

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